Averantin
Overview
Description
Averantin is a minor metabolite of the fungus Cercospora arachidicola . It is an aflatoxin B1 precursor that can be used in the biosynthetic pathway .
Synthesis Analysis
The synthesis of aflatoxins, such as Averantin, is a complex process involving a chain of reactions which are catalyzed by various enzymes encoded by genes present on the aflatoxin cluster . The genetic variations among different fungal strains can impact the final compound being produced .Molecular Structure Analysis
The molecular structure of Averantin is provided by the CAS No. 5803-62-3 .Chemical Reactions Analysis
The biosynthesis of aflatoxins is a complicated process involving a chain of reactions . These reactions are catalyzed by various enzymes and the genes coding for these enzymes are grouped in a cluster .Scientific Research Applications
Averantin in Aflatoxin Biosynthesis
Averantin is identified as a precursor in the biosynthetic pathway of aflatoxin B1. Bennett et al. (1980) discovered that a mutant of Aspergillus parasiticus produced averantin but not aflatoxin B1. Radiotracer studies showed that averantin is converted into aflatoxin B1, placing it in the biosynthesis pathway: norsolorinic acid → averantin → averufin → versiconal hemiacetal acetate → versicolorin A → sterigmatocystin → aflatoxin B1 (Bennett et al., 1980). Yu et al. (1997) further identified the avnA gene in Aspergillus parasiticus, which encodes a cytochrome P-450 monooxygenase involved in converting averantin to averufin in aflatoxin biosynthesis (Yu et al., 1997).
Averantin Derivatives and Biological Activities
Huang et al. (2012) reported the isolation of new chlorinated anthraquinones related to averantin from the marine-derived fungus Aspergillus sp. SCSIO F063. One of these derivatives showed inhibition activity against human tumor cell lines (Huang et al., 2012).
Averantin in Enzymatic Studies
Chuturgoon and Dutton (2004) studied the enzymatic conversion of norsolorinic acid to averantin in Aspergillus parasiticus, suggesting the enzyme involved is a secondary metabolic enzyme distinct from other dehydrogenases (Chuturgoon & Dutton, 2004).
Stereochemistry in Aflatoxin Biosynthesis
Yabe et al. (1993) investigated the stereochemistry of the early aflatoxin biosynthesis pathway, determining the stereochemical relationship among norsolorinic acid, averantin, hydroxyaverantin, and averufin. This study highlighted the stereospecificity of enzymes in this pathway (Yabe et al., 1993).
Averantin in Genetic Studies
Cary et al. (2000) explored the promoter elements in the expression of the Aspergillus parasiticus aflatoxin biosynthesis pathway gene avnA, which is involved in averantin biosynthesis. Their findings contribute to understanding the regulation of aflatoxin biosynthesis genes (Cary et al., 2000).
Future Directions
properties
IUPAC Name |
1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOPPKSQRZUTP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-averantin | |
CAS RN |
5803-62-3 | |
Record name | (-)-Averantin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5803-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Averantin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005803623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVERANTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H95D7020N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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